

Application Notes and Protocols for PF-05105679 in Neuroscience Research

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Compound of Interest

Compound Name: PF-05105679

Cat. No.: B609953

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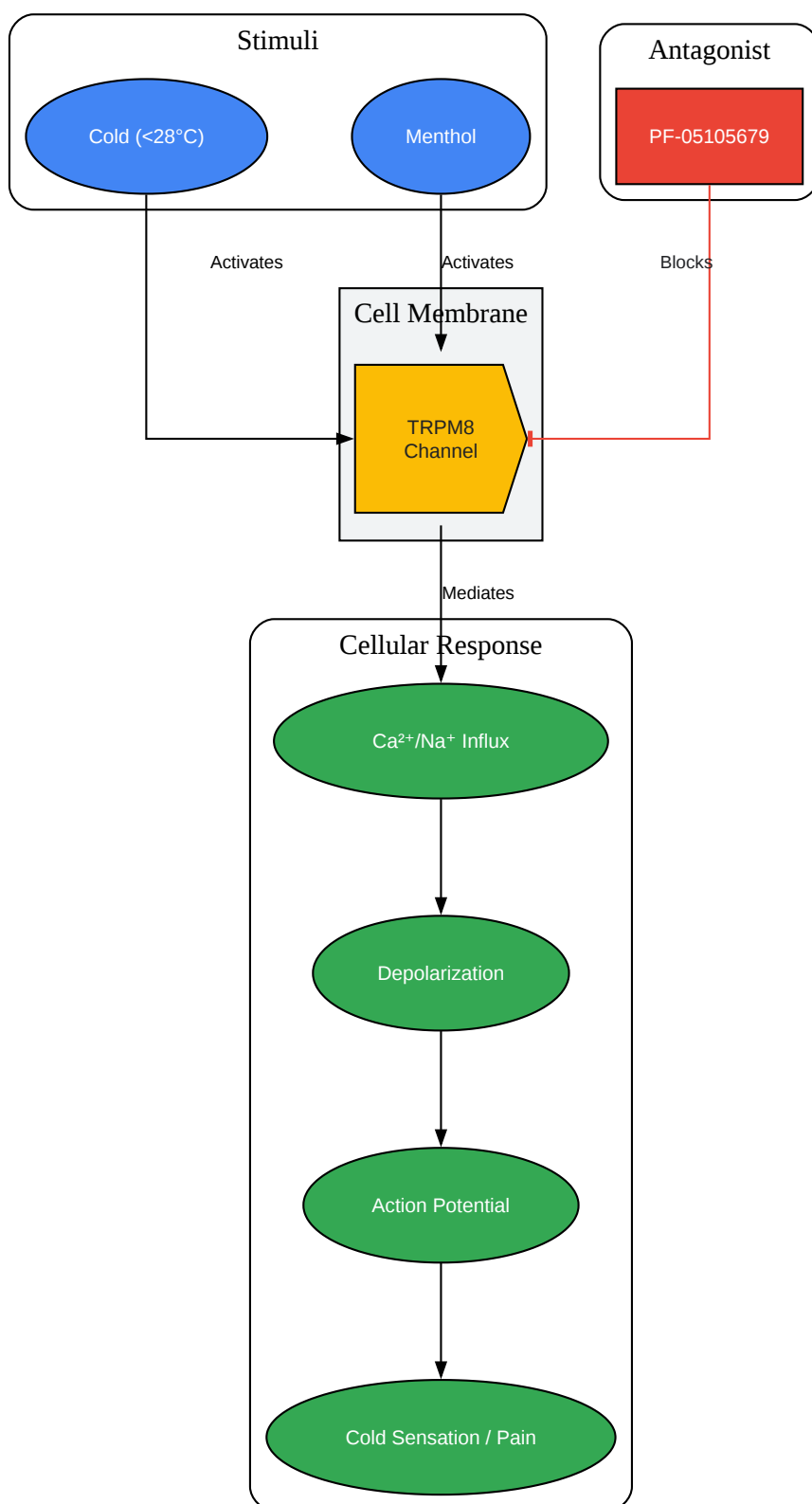
Audience: Researchers, scientists, and drug development professionals.

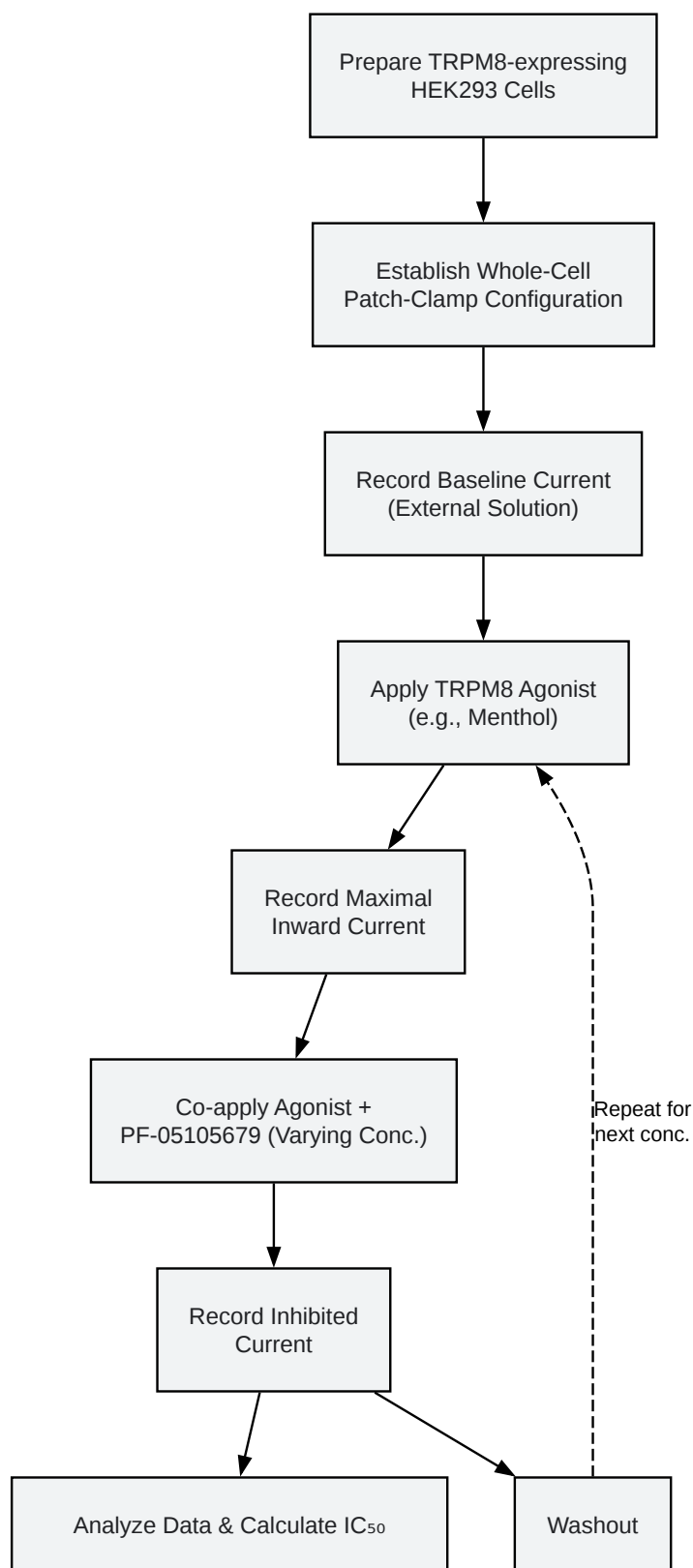
Introduction

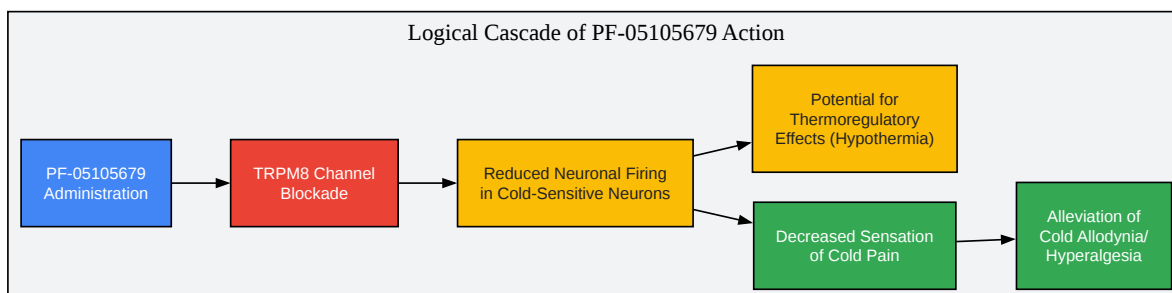
PF-05105679 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] TRPM8, also known as the cold and menthol receptor 1 (CMR1), is a non-selective cation channel primarily expressed in sensory neurons.[2][3] It is activated by cold temperatures (below 28°C) and cooling compounds like menthol.[4] Due to its critical role in cold sensation, TRPM8 has emerged as a significant target for investigating and potentially treating conditions such as cold-induced pain, neuropathic pain, and bladder overactivity.[4][5] **PF-05105679** serves as a valuable chemical probe to explore the physiological and pathological roles of the TRPM8 channel in various neuroscience research applications.[4]

Mechanism of Action

PF-05105679 functions by directly blocking the TRPM8 ion channel, thereby preventing the influx of cations like Ca^{2+} and Na^{+} that occurs upon channel activation by cold or chemical agonists.[3] This inhibition prevents the depolarization of sensory neurons, blocking the transmission of cold-related signals to the central nervous system.[3] The compound exhibits high selectivity for TRPM8, with over 100-fold greater potency against TRPM8 compared to other related TRP channels like TRPV1 and TRPA1, making it a precise tool for isolating TRPM8-mediated effects.[2][6]







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References

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- 6. PF 05105679 | CAS 1398583-31-7 | PF05105679 | Tocris Bioscience [tocris.com]
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